4-(Heptyloxy)phenyl 4-(butan-2-yl)benzoate
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Overview
Description
4-(Heptyloxy)phenyl 4-(butan-2-yl)benzoate is an organic compound with the molecular formula C24H32O3 It is a type of ester formed from the reaction between 4-(heptyloxy)phenol and 4-(butan-2-yl)benzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Heptyloxy)phenyl 4-(butan-2-yl)benzoate typically involves the esterification reaction between 4-(heptyloxy)phenol and 4-(butan-2-yl)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Heptyloxy)phenyl 4-(butan-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
4-(Heptyloxy)phenyl 4-(butan-2-yl)benzoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Heptyloxy)phenyl 4-(butan-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may interact with biological targets. The aromatic rings can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
4-Heptyloxybenzoic acid: Similar in structure but lacks the ester linkage.
4-Phenyl-2-butanol: Contains a phenyl group and a butanol moiety but differs in overall structure.
4-(Heptyloxy)phenyl 4-(heptyloxy)benzoate: Similar ester compound with different alkyl chain lengths.
Uniqueness
4-(Heptyloxy)phenyl 4-(butan-2-yl)benzoate is unique due to its specific combination of heptyloxy and butan-2-yl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
62717-01-5 |
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Molecular Formula |
C24H32O3 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
(4-heptoxyphenyl) 4-butan-2-ylbenzoate |
InChI |
InChI=1S/C24H32O3/c1-4-6-7-8-9-18-26-22-14-16-23(17-15-22)27-24(25)21-12-10-20(11-13-21)19(3)5-2/h10-17,19H,4-9,18H2,1-3H3 |
InChI Key |
GKXNNXGESRLMLL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C(C)CC |
Origin of Product |
United States |
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